3-Methyl-2-oxa-4-azaspiro[5.5]undecane
Description
3-Methyl-2-oxa-4-azaspiro[5.5]undecane is a bicyclic spiro compound featuring a unique fusion of oxygen (oxa) and nitrogen (aza) atoms within its spiro[5.5]undecane scaffold. The "2-oxa-4-aza" designation indicates the positions of heteroatoms: one oxygen atom at the 2-position and one nitrogen atom at the 4-position. The methyl group at the 3-position introduces steric and electronic effects that modulate its reactivity and biological activity. This compound is of interest in medicinal chemistry and materials science due to its constrained spirocyclic geometry, which can enhance metabolic stability and binding specificity compared to linear analogs .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-methyl-2-oxa-4-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H19NO/c1-9-11-7-10(8-12-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3 |
InChI Key |
OSSJWHVBEJTFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1NCC2(CCCCC2)CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxa-4-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods
While specific industrial production methods for 3-Methyl-2-oxa-4-azaspiro[5These methods typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxa-4-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-Methyl-2-oxa-4-azaspiro[5.5]undecane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Mechanism of Action
The mechanism by which 3-Methyl-2-oxa-4-azaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Heteroatom Configuration
Key Observations :
- The number of oxygen atoms correlates with polarity and volatility. For example, 1,7-dioxaspiro[5.5]undecane (two oxygen atoms) is volatile and functions as a pheromone , while tetraoxa derivatives (four oxygen atoms) are less volatile and used in chiral materials .
- Nitrogen position influences biological activity: 4-aza derivatives (e.g., the target compound) may interact with enzymes or receptors via hydrogen bonding, whereas 7-aza analogs (e.g., 2-oxa-7-azaspiro[5.5]undecane) exhibit neuroprotective effects .
- Substituent effects : Methyl groups (e.g., 3-methyl in the target compound) enhance lipophilicity and steric hindrance, while trifluoromethyl groups (e.g., in ) improve metabolic resistance .
Physical and Chemical Properties
Biological Activity
3-Methyl-2-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound notable for its unique structural characteristics, which include a combination of nitrogen and oxygen atoms within a complex ring system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₉NO
- Molecular Weight : Approximately 183.29 g/mol
- Structural Features : The compound features a spiro connection between two saturated rings, contributing to its distinct chemical properties.
Antimicrobial Properties
Research indicates that 3-Methyl-2-oxa-4-azaspiro[5.5]undecane exhibits significant antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic pathways.
Anticancer Activity
Studies have demonstrated that derivatives of azaspirane compounds, including 3-Methyl-2-oxa-4-azaspiro[5.5]undecane, show promising anticancer effects. For instance, a related compound demonstrated an IC50 value of 7.3 µM against hepatocellular carcinoma (HCC) cells, indicating its potential as a therapeutic agent targeting the JAK-STAT signaling pathway, which is often dysregulated in cancer cells .
The mechanism by which 3-Methyl-2-oxa-4-azaspiro[5.5]undecane exerts its biological effects involves interactions with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cellular processes, leading to reduced proliferation of cancer cells.
- Receptor Interaction : Preliminary investigations suggest that it may interact with specific receptors or enzymes, influencing various biochemical pathways essential for cell survival and proliferation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of 3-Methyl-2-oxa-4-azaspiro[5.5]undecane and its derivatives:
Synthesis and Derivatives
The synthesis of 3-Methyl-2-oxa-4-azaspiro[5.5]undecane can be achieved through various organic reactions, including cyclization methods that create the spirocyclic structure efficiently:
- Prins Cyclization : A common method for constructing the spirocyclic scaffold.
- Oxidation and Reduction Reactions : These reactions modify the compound's structure to enhance its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
